

# Mechanism of action of tetrachloroethylene in biological systems

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## Compound of Interest

Compound Name: Tetrachloroethylene

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An In-depth Technical Guide on the Core Mechanism of Action of **Tetrachloroethylene** in Biological Systems

## For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

### Executive Summary

**Tetrachloroethylene** (PCE), a prevalent environmental and occupational contaminant, exerts its toxicity through a complex interplay of metabolic activation and direct interaction with cellular components. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PCE's effects on biological systems. The primary target organs for PCE toxicity are the central nervous system, liver, and kidneys, with carcinogenicity also being a significant concern. Metabolism is central to PCE's toxicity, proceeding via two main pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione (GSH) conjugation. The oxidative pathway, predominantly occurring in the liver, generates metabolites like trichloroacetic acid (TCA), which are associated with hepatotoxicity. The GSH conjugation pathway leads to the formation of S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), a key metabolite implicated in nephrotoxicity. Furthermore, PCE directly affects the central nervous system by modulating neurotransmitter receptors, particularly the GABA-A receptor. This document

summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core mechanisms of action.

## Metabolism of Tetrachloroethylene

The biotransformation of PCE is a critical determinant of its organ-specific toxicity. While a significant portion of absorbed PCE is exhaled unchanged, a small fraction undergoes metabolism in the liver and kidneys, leading to the formation of reactive intermediates and stable metabolites.[1]

### Cytochrome P450 (CYP)-Mediated Oxidation

The predominant metabolic pathway for PCE, especially at lower exposure levels, is oxidation by the cytochrome P450 enzyme system, with CYP2E1 being a key isoform.[2][3] This pathway is primarily active in the liver and leads to the formation of trichloroacetic acid (TCA) and other minor metabolites.[1] The oxidative metabolites are largely responsible for the hepatotoxic effects of PCE.[4]

### Glutathione (GSH) Conjugation

A secondary, but highly significant, pathway for PCE metabolism is conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).[1] This pathway is crucial for PCE-induced nephrotoxicity.[4] PCE is conjugated with GSH to form S-(1,2,2-trichlorovinyl)glutathione (TCVG), which is further metabolized in the kidneys to the highly reactive metabolite S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).[1]

## Core Mechanisms of Toxicity

### Hepatotoxicity

PCE-induced liver damage is primarily attributed to its oxidative metabolites, particularly TCA.[4] The proposed mechanisms for TCA-induced hepatotoxicity include oxidative stress, mitochondrial dysfunction, and alterations in gene expression.[5] Chronic exposure to PCE has been shown to cause hepatocellular carcinomas in mice.[6][7]

### Nephrotoxicity

The nephrotoxicity of PCE is mediated by the glutathione conjugation pathway. The metabolite TCVC is a potent nephrotoxicant that is selectively taken up by renal proximal tubule cells.[8][9] Inside these cells, TCVC can be bioactivated by the enzyme  $\beta$ -lyase to form reactive thiol intermediates that cause cellular damage, leading to cell death and renal dysfunction.[10]

## Neurotoxicity

PCE is a central nervous system depressant, and acute high-level exposure can cause dizziness, headache, and unconsciousness.[11] Chronic exposure is associated with more subtle neurobehavioral deficits, including impairments in cognitive function and vision.[12] A primary mechanism of PCE's neurotoxicity is believed to be its interaction with neuronal membrane proteins, including the potentiation of the inhibitory function of GABA-A receptors.

## Carcinogenicity

**Tetrachloroethylene** is classified as "likely to be carcinogenic to humans".[11] In animal studies, PCE has been shown to cause hepatocellular carcinomas in mice and mononuclear cell leukemia in rats.[6][13] The carcinogenic mechanisms are linked to both its metabolic activation to genotoxic intermediates and chronic cytotoxicity leading to regenerative cell proliferation.

## Data Presentation: Quantitative Summary

The following tables summarize key quantitative data related to the metabolism and toxicity of **tetrachloroethylene**.

### Table 1: Metabolic Parameters of Tetrachloroethylene

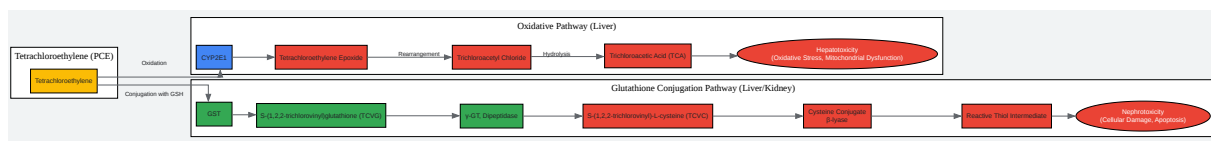
Parameter	Human	Mouse	Rat	Reference
Total Tetrachloroethylene Metabolism				
V <sub>max</sub> /body weight (nmol/min/kg)	5.0–61 [13 (2.0)]	210–1860 [710 (2.04)]	27.2–400 [144 (2.97)]	[14]
K <sub>m</sub> (nmol/mL blood)	1.2–193 [13 (5.1)]	1.6–32 [9.4 (2.95)]	1.8–108 [21 (4.57)]	[14]
In vitro Liver Cytosolic GSH Conjugation				
V <sub>max</sub> (pmol/min/mg protein), male	Not detected	27.9 ± 6	84.5 ± 12	[14]
V <sub>max</sub> (pmol/min/mg protein), female	Not detected	26.0 ± 4	19.5 ± 8	[14]
In vitro Kidney Cytosolic Metabolism of TCVC (β-lyase activity)				
K <sub>m</sub> (mM), male	2.53 ± 0.09	5.69 ± 2.22	0.68 ± 0.06	[14]
K <sub>m</sub> (mM), female	2.67 ± 2.11	4.43 ± 1.42	1.26 ± 0.21	[14]
V <sub>max</sub> (nmol/min/mg protein), male	0.49 ± 0.07	1.15 ± 0.31	4.00 ± 0.11	[14]
V <sub>max</sub> (nmol/min/mg protein), female	0.64 ± 0.54	1.66 ± 0.27	3.64 ± 0.41	[14]

Values are presented as range [geometric mean (geometric standard deviation)] or mean  $\pm$  standard deviation.

**Table 2: Dose-Response Data for Tetrachloroethylene Carcinogenicity in Rodents**

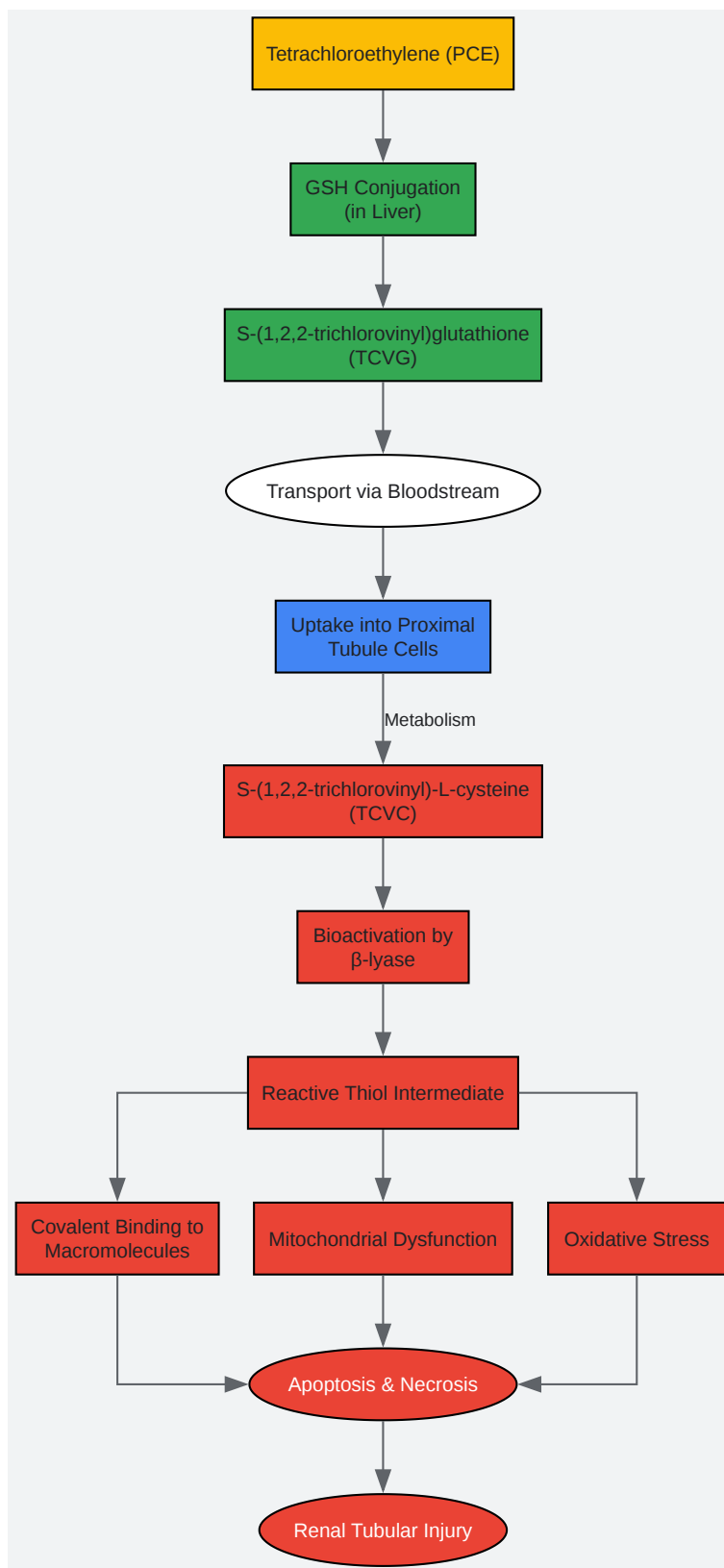
Species	Sex	Exposure Route	Dose	Tumor Type	Incidence	Reference
B6C3F1 Mouse	Male	Gavage	536 mg/kg/day	Hepatocellular Carcinoma	32/49 (65%)	[6]
B6C3F1 Mouse	Male	Gavage	1072 mg/kg/day	Hepatocellular Carcinoma	27/48 (56%)	[6]
B6C3F1 Mouse	Female	Gavage	386 mg/kg/day	Hepatocellular Carcinoma	19/48 (40%)	[6]
B6C3F1 Mouse	Female	Gavage	772 mg/kg/day	Hepatocellular Carcinoma	19/48 (40%)	[6]
F344 Rat	Male	Inhalation	600 ppm	Mononuclear Cell Leukemia	Significantly increased	[10]
F344 Rat	Female	Inhalation	600 ppm	Mononuclear Cell Leukemia	Significantly increased	[10]

## Signaling Pathways and Mechanisms of Action



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Metabolic activation pathways of **Tetrachloroethylene (PCE)**.



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